1-((3-Chloropyridin-4-yl)methyl)piperazine
Description
1-((3-Chloropyridin-4-yl)methyl)piperazine is a piperazine derivative featuring a methyl group bridging the piperazine ring and a 3-chloropyridin-4-yl substituent. This structure combines the flexibility of the piperazine scaffold with the electron-withdrawing chlorine atom and aromatic pyridine ring, which may enhance interactions with biological targets.
Properties
CAS No. |
1211533-84-4 |
|---|---|
Molecular Formula |
C10H14ClN3 |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
1-[(3-chloropyridin-4-yl)methyl]piperazine |
InChI |
InChI=1S/C10H14ClN3/c11-10-7-13-2-1-9(10)8-14-5-3-12-4-6-14/h1-2,7,12H,3-6,8H2 |
InChI Key |
XXWRZYDIJRYVPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=NC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Chloropyridin-4-yl)methyl)piperazine typically involves the reaction of 3-chloropyridine with piperazine under specific conditions. One common method is the nucleophilic substitution reaction where 3-chloropyridine is reacted with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((3-Chloropyridin-4-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
1-((3-Chloropyridin-4-yl)methyl)piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-((3-Chloropyridin-4-yl)methyl)piperazine involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on piperazine derivatives with aromatic substituents, emphasizing halogen placement, heterocyclic systems, and biological activity.
Substituent Variations in Aromatic Moieties
Key Observations :
- Halogen Effects : Chlorine substituents (e.g., in 3,4-CFPP or pyridine derivatives) enhance receptor binding through halogen bonding or hydrophobic interactions .
- Heterocyclic vs.
Physicochemical Properties
- LogP and Solubility : Pyridine-containing derivatives (e.g., target compound) are expected to have lower logP values than phenyl analogs due to the nitrogen atom’s polarity, improving aqueous solubility .
- Metabolic Stability : Piperazine rings are prone to N-oxidation (), but bulky substituents (e.g., pyridinylmethyl) may slow metabolism compared to simpler phenyl derivatives.
Biological Activity
1-((3-Chloropyridin-4-yl)methyl)piperazine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, while providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a piperazine ring substituted with a chloropyridinyl group. Its molecular formula is CHClN, highlighting its potential for diverse chemical interactions due to the presence of both nitrogen and halogen atoms.
Pharmacological Properties
Preliminary studies suggest that this compound exhibits significant pharmacological properties, particularly in targeting the central nervous system (CNS). Its structural similarity to known neuroactive compounds indicates potential therapeutic applications for neurological disorders. Additionally, it may possess insecticidal properties, making it relevant in agrochemical applications.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the compound's interaction with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. These studies are essential for understanding its mechanism of action and optimizing its pharmacological profile. For instance, the compound shows binding affinity towards type 1 cannabinoid receptors (CB1), which are implicated in various metabolic processes .
Case Study 1: Neuroactive Potential
Research has indicated that compounds similar to this compound can act as selective CB1 antagonists. One study explored analogues with piperazine groups that demonstrated potent antagonistic activity at human CB1 receptors, suggesting that modifications to the piperazine structure could enhance efficacy while minimizing central side effects .
Case Study 2: Insecticidal Activity
In another study focusing on agrochemical applications, derivatives of piperazine compounds were evaluated for their insecticidal properties. The presence of the chloropyridinyl moiety was found to enhance the insecticidal activity compared to other piperazine derivatives, indicating a promising avenue for developing pest control agents.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique aspects of compounds similar to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-Chloropyridin-2-yl)methylpiperazine | Chloropyridine at position 2 | Potentially different receptor interactions |
| 1-(4-Chlorophenyl)methylpiperazine | Chlorophenyl group instead of chloropyridine | Different biological activity profile |
| 1-(3-Fluoropyridin-4-yl)methylpiperazine | Fluorine substitution at position 3 | May exhibit different pharmacokinetics |
This comparative analysis highlights how variations in substituents can significantly affect biological activity and chemical reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
